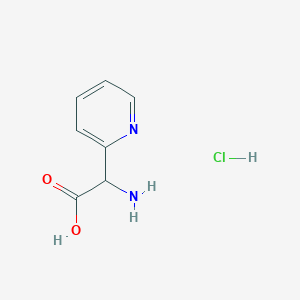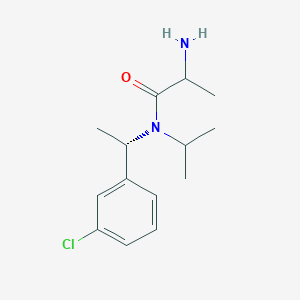
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide is a chemical compound with a complex structure that includes an amino group, a chlorophenyl group, and an isopropylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Chlorophenyl Intermediate:
Amino Group Introduction: The amino group is introduced via nucleophilic substitution or reductive amination.
Formation of the Isopropylpropanamide Moiety: This step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial volumes.
化学反応の分析
Types of Reactions
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-N-((S)-1-(3-bromophenyl)ethyl)-N-isopropylpropanamide: Similar structure with a bromine atom instead of chlorine.
2-Amino-N-((S)-1-(3-fluorophenyl)ethyl)-N-isopropylpropanamide: Similar structure with a fluorine atom instead of chlorine.
2-Amino-N-((S)-1-(3-methylphenyl)ethyl)-N-isopropylpropanamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
特性
分子式 |
C14H21ClN2O |
|---|---|
分子量 |
268.78 g/mol |
IUPAC名 |
2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C14H21ClN2O/c1-9(2)17(14(18)10(3)16)11(4)12-6-5-7-13(15)8-12/h5-11H,16H2,1-4H3/t10?,11-/m0/s1 |
InChIキー |
ZPQWAPLYNZJDNE-DTIOYNMSSA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)N(C(C)C)C(=O)C(C)N |
正規SMILES |
CC(C)N(C(C)C1=CC(=CC=C1)Cl)C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


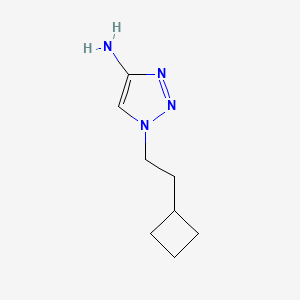
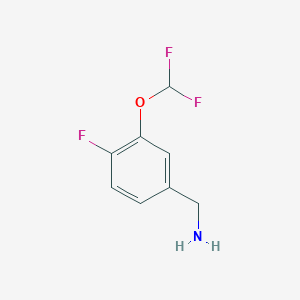
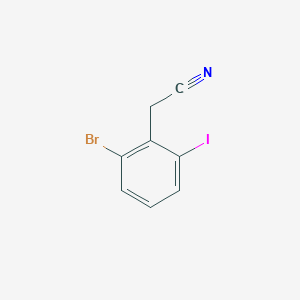
![2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13087219.png)
![2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13087222.png)
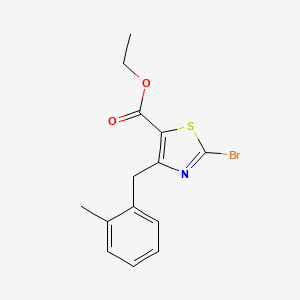
![2-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13087240.png)
![Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate](/img/structure/B13087242.png)
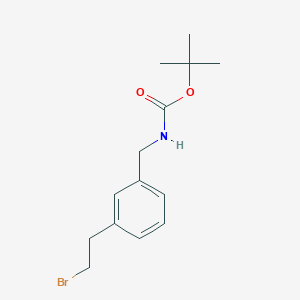

![Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13087252.png)
